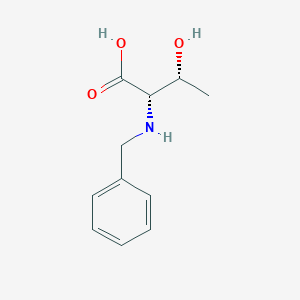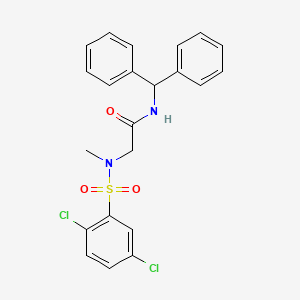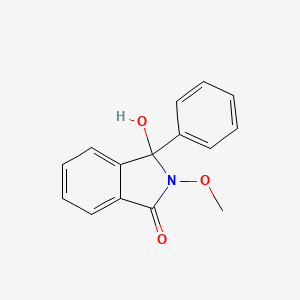
3-Hydroxy-2-methoxy-3-phenylisoindolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-methoxy-3-phenylisoindolin-1-one: is a chemical compound belonging to the class of isoindolin-1-ones These compounds are characterized by an isoindoline nucleus with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-methoxy-3-phenylisoindolin-1-one can be achieved through several methods. One common approach involves the [3+2] annulation of aromatic ketimines with alkynes via C–H activation. This reaction is typically catalyzed by a cationic iridium complex in the presence of a chiral ligand such as ®-binap. The reaction conditions often include the use of chlorobenzene as a solvent and a temperature of around 80°C .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding phthalimides.
Reduction: Reduction reactions can convert the compound into various reduced forms, although specific conditions and reagents for such reactions are less commonly reported.
Substitution: The hydroxy and methoxy groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Nickel peroxide, pyridinium chlorochromate, iodoxybenzoic acid.
Reduction: Specific reagents are less commonly reported.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products:
Oxidation: Phthalimides.
Reduction: Reduced isoindolin-1-one derivatives.
Substitution: Substituted isoindolin-1-one derivatives with different functional groups.
Scientific Research Applications
Chemistry: 3-Hydroxy-2-methoxy-3-phenylisoindolin-1-one is used as a building block in the synthesis of various complex organic molecules.
Biology and Medicine: The compound and its derivatives have shown potential in pharmaceutical research. They are investigated for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymer additives. Its chemical stability and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-methoxy-3-phenylisoindolin-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
3-Hydroxy-3-phenylisoindolin-1-one: This compound lacks the methoxy group present in 3-Hydroxy-2-methoxy-3-phenylisoindolin-1-one, leading to different chemical properties and reactivity.
2-Isopropyl-3-hydroxy-3-phenylisoindolin-1-one: The presence of an isopropyl group instead of a methoxy group results in variations in steric and electronic effects.
Uniqueness: The presence of both hydroxy and methoxy groups in this compound imparts unique chemical properties, such as increased solubility and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H13NO3 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
3-hydroxy-2-methoxy-3-phenylisoindol-1-one |
InChI |
InChI=1S/C15H13NO3/c1-19-16-14(17)12-9-5-6-10-13(12)15(16,18)11-7-3-2-4-8-11/h2-10,18H,1H3 |
InChI Key |
OYSWBFICDDEEPO-UHFFFAOYSA-N |
Canonical SMILES |
CON1C(=O)C2=CC=CC=C2C1(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[2-(4-Phenylpiperidin-1-YL)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12519305.png)
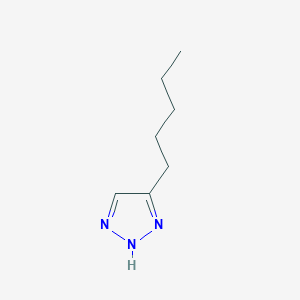
![Pyridine, 2,2'-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis-](/img/structure/B12519312.png)

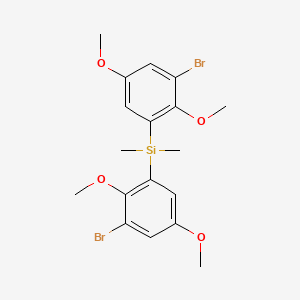
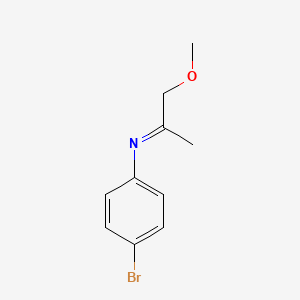
![Bis[2-(2-butoxyethoxy)ethyl] heptanedioate](/img/structure/B12519332.png)
![10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-one](/img/structure/B12519340.png)
![Gal[246Ac,3All]-beta-SPh](/img/structure/B12519359.png)
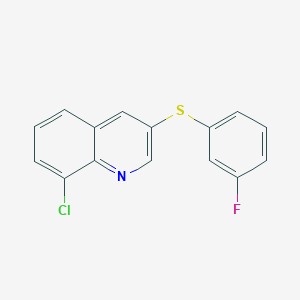
![1H-Pyrido[3,2-E][1,2,4]triazepine](/img/structure/B12519373.png)

